3-Fluoro-5-(tributylstannyl)pyridine
Overview
Description
Mechanism of Action
Target of Action
Organotin compounds like this are often used in medicinal chemistry, particularly in palladium-catalyzed processes .
Mode of Action
Organotin compounds are generally known for their ability to facilitate various chemical reactions, including Stille coupling, which is instrumental in the synthesis of various pharmaceuticals .
Biochemical Pathways
Organotin compounds are known to play a role in various chemical reactions and could potentially affect multiple biochemical pathways .
Result of Action
As an organotin compound, it may have various effects depending on the specific reactions it facilitates .
Biochemical Analysis
Biochemical Properties
3-Fluoro-5-(tributylstannyl)pyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, facilitating the introduction of fluorine atoms into organic molecules. This compound is known to interact with halogenase enzymes, which catalyze the incorporation of halogen atoms into organic substrates. The nature of these interactions involves the formation of covalent bonds between the stannyl group and the enzyme’s active site, leading to the transfer of the fluorine atom to the target molecule .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming covalent bonds with their active sites. For instance, it can inhibit the activity of certain enzymes by blocking their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it can enhance the activity of enzymes involved in energy production, thereby increasing the availability of ATP for cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues is influenced by its affinity for different transporters, leading to its accumulation in target cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can be localized to the mitochondria, where it influences energy production and metabolic activity. The subcellular localization of this compound is essential for its role in modulating cellular functions and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(tributylstannyl)pyridine typically involves the stannylation of a fluoropyridine precursor. One common method is the reaction of 3-fluoropyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine oxides or reduction to form pyridine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the stannyl group.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through cross-coupling reactions.
Pyridine Oxides: Formed through oxidation reactions.
Reduced Pyridine Derivatives: Formed through reduction reactions.
Scientific Research Applications
3-Fluoro-5-(tributylstannyl)pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
- 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine
- 3-Fluoro-2-(tributylstannyl)pyridine
Uniqueness
3-Fluoro-5-(tributylstannyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the properties of the resulting derivatives. The position of the fluorine and stannyl groups can affect the electronic distribution and steric hindrance, making it a valuable compound for targeted synthesis in research and industrial applications .
Properties
IUPAC Name |
tributyl-(5-fluoropyridin-3-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQSRANXWHNNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30FNSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676695 | |
Record name | 3-Fluoro-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871942-19-7 | |
Record name | 3-Fluoro-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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